tert-butyl 3,3-dimethylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-8(11)12-10(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSMAJWAQZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219387 | |
| Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69341-75-9 | |
| Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069341759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3,3 Dimethylbutanoate and Its Analogues
Direct Esterification Protocols
The direct esterification of 3,3-dimethylbutanoic acid with tert-butanol (B103910) to form tert-butyl 3,3-dimethylbutanoate (B8739618) is challenging due to the steric hindrance of both the carboxylic acid and the tertiary alcohol. Traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is generally inefficient for producing tertiary esters like tert-butyl 3,3-dimethylbutanoate. commonorganicchemistry.comathabascau.cachemicalforums.com The acidic conditions and elevated temperatures favor the E1 elimination of the tertiary alcohol, leading to the formation of isobutylene (B52900). chemicalforums.comorganic-chemistry.orgchegg.com
To overcome these limitations, milder and more specialized methods are employed. The Steglich esterification is a prominent method for synthesizing sterically hindered esters. commonorganicchemistry.comorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.orgwikipedia.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.orgrsc.org This method avoids the harsh acidic conditions of Fischer esterification, thus preventing the unwanted elimination of the tertiary alcohol. organic-chemistry.orgrsc.org
Recent advancements have focused on developing more sustainable versions of the Steglich esterification by replacing hazardous reagents and solvents. rsc.org For instance, the use of Mukaiyama's reagent in combination with dimethyl carbonate (DMC) has been identified as a safer and more environmentally friendly alternative for the synthesis of tert-butyl esters. rsc.org
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | 3,3-Dimethylbutanoic acid, tert-butanol, Acid catalyst (e.g., H₂SO₄) | High temperature | Inefficient for tertiary esters due to E1 elimination of the alcohol. chemicalforums.comorganic-chemistry.orgchegg.com |
| Steglich Esterification | 3,3-Dimethylbutanoic acid, tert-butanol, DCC, DMAP | Room temperature | Mild conditions, suitable for sterically hindered and acid-labile substrates. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org |
| Modified Steglich Esterification | 3,3-Dimethylbutanoic acid, tert-butanol, Mukaiyama's reagent, DMC | Room temperature | More sustainable and safer alternative. rsc.org |
Asymmetric Synthesis Strategies for Chiral Analogues
The synthesis of chiral molecules in an enantiomerically pure form is a significant focus in modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. wikipedia.orgchiralpedia.com Asymmetric synthesis aims to produce a single enantiomer of a chiral product. chiralpedia.com For chiral analogues of this compound, two primary strategies are employed: catalytic asymmetric approaches and the use of chiral auxiliaries.
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction, producing a large quantity of an enantioenriched product. chiralpedia.com This approach is highly efficient and is a cornerstone of modern chemical synthesis. chiralpedia.com
For the synthesis of chiral esters, various catalytic systems have been developed. For instance, the enantioselective synthesis of chiral allylic esters can be achieved through the reaction of trichloroacetimidates of allylic alcohols with carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.orgscilit.com This method provides high yields and excellent enantiomeric purities. organic-chemistry.org While not directly applied to this compound analogues in the provided information, this methodology represents a powerful strategy for creating chiral esters.
Recent advances in organocatalysis, which uses small chiral organic molecules as catalysts, have also provided powerful tools for asymmetric synthesis. chiralpedia.comnih.govfrontiersin.org For example, chiral secondary amines can catalyze asymmetric aldol (B89426) reactions to produce optically active secondary or tertiary alcohols, which can be precursors to chiral esters. nih.govfrontiersin.org
| Approach | Catalyst Type | Example Reaction | Key Features |
|---|---|---|---|
| Asymmetric Allylic Esterification | Chiral Palladium(II) Complex | Reaction of allylic trichloroacetimidates with carboxylic acids. organic-chemistry.orgscilit.com | High yields and enantioselectivities for chiral allylic esters. organic-chemistry.org |
| Asymmetric Aldol Reaction | Chiral Secondary Amines | Formation of optically active alcohols as precursors. nih.govfrontiersin.org | Organocatalytic approach to chiral building blocks. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in the synthesis of complex molecules. wikipedia.orgnumberanalytics.com
A classic example is the asymmetric alkylation of an enolate derived from an ester attached to a chiral auxiliary. numberanalytics.com The steric and electronic properties of the auxiliary direct the approach of the electrophile, leading to a high degree of stereocontrol. numberanalytics.com Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in numerous asymmetric reactions, including alkylations and aldol reactions, to set stereocenters with high diastereoselectivity. researchgate.netresearchgate.net The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can subsequently be esterified.
The use of chiral auxiliaries, such as trans-1,2-diaminocyclohexane, has been crucial in synthesizing enantiopure enamines, which can then be reacted to afford enantiomerically enriched α-substituted-β-keto esters. mdpi.com
| Auxiliary Type | Key Reaction | Outcome |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, Asymmetric aldol reactions. researchgate.netresearchgate.net | High diastereoselectivity in the formation of new stereocenters. researchgate.netresearchgate.net |
| trans-1,2-Diaminocyclohexane | Formation of enantiopure enamines. mdpi.com | Synthesis of enantiomerically enriched α-substituted-β-keto esters. mdpi.com |
Preparative Routes for 3,3-Dimethylbutyric Acid Precursors
The synthesis of this compound is dependent on the availability of its precursor, 3,3-dimethylbutyric acid. google.comnih.govchemicalbook.com This carboxylic acid can be prepared through several synthetic routes.
Derivations from Trimethylpyruvic Acid
One effective method for the preparation of 3,3-dimethylbutyric acid is through the reduction of trimethylpyruvic acid (also known as 3,3-dimethyl-2-oxobutanoic acid). google.comgoogle.comnih.gov A common approach is the Wolff-Kishner reduction, which involves the reaction of the keto acid with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. google.com Subsequent heating with a strong base, such as potassium hydroxide (B78521), leads to the reduction of the ketone and formation of 3,3-dimethylbutyric acid with high yields. google.comgoogle.com
A variation of this process involves the formation and isolation of a ketazine intermediate by reacting trimethylpyruvic acid with hydrazine, which is then treated with a base and additional hydrazine to yield the desired product. google.com
| Starting Material | Reaction | Key Reagents | Product |
|---|---|---|---|
| Trimethylpyruvic Acid | Wolff-Kishner Reduction | Hydrazine hydrate, Potassium hydroxide. google.com | 3,3-Dimethylbutyric Acid |
| Trimethylpyruvic Acid | Ketazine Intermediate Route | Hydrazine, Base. google.com | 3,3-Dimethylbutyric Acid |
Synthetic Pathways via Tert-Butanol and Tert-Butyl Chloride Intermediates
Alternative synthetic routes to 3,3-dimethylbutyric acid start from more readily available precursors like tert-butanol and tert-butyl chloride. One documented method involves the reaction of either tert-butanol or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃). google.comgoogle.com However, this method can be problematic due to the technical challenges associated with handling BF₃ and the availability of 1,1-dichloroethene. google.com
Another pathway involves the reaction of isobutylene, ethylene, and a mineral acid like sulfuric acid to produce a 3,3-dimethylbutyl ester, which can then be hydrolyzed to 3,3-dimethylbutanol. google.com The alcohol can subsequently be oxidized to 3,3-dimethylbutyric acid.
Furthermore, tert-butyl chloride can be readily prepared from tert-butanol by reaction with concentrated hydrochloric acid. orgsyn.org This intermediate can then be used in the aforementioned synthesis of 3,3-dimethylbutyric acid.
| Starting Material | Key Reagents | Intermediate | Product |
|---|---|---|---|
| tert-Butanol or tert-Butyl Chloride | Vinylidene chloride, H₂SO₄, BF₃. google.comgoogle.com | - | 3,3-Dimethylbutyric Acid |
| tert-Butanol | Concentrated HCl. orgsyn.org | tert-Butyl Chloride | (Intermediate for further synthesis) |
| Isobutylene, Ethylene | Mineral Acid (e.g., H₂SO₄). google.com | 3,3-Dimethylbutyl ester -> 3,3-Dimethylbutanol | 3,3-Dimethylbutyric Acid (via oxidation) |
Advanced Synthetic Techniques
Traditional esterification methods often prove inefficient for highly hindered esters, leading to low yields and requiring harsh reaction conditions. Consequently, advanced synthetic techniques have been developed to facilitate these challenging transformations, offering benefits such as increased reaction rates, higher yields, and improved environmental profiles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of sterically hindered esters. rsc.orgat.ua The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time from hours to mere minutes. organic-chemistry.orgresearchgate.net This technique has been successfully applied to esterifications that are otherwise difficult to achieve under conventional heating. cdnsciencepub.com
Several microwave-assisted strategies are applicable to the synthesis of this compound:
Solvent-Free "Dry-Media" Conditions: One effective approach involves adsorbing the reactants onto a solid support, such as montmorillonite (B579905) KSF clay, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). cdnsciencepub.com The reaction is then irradiated with microwaves. This "dry-media" technique avoids the use of bulk solvents and allows for the efficient removal of water, the byproduct of esterification, which drives the reaction equilibrium towards the product. cdnsciencepub.com For instance, the esterification of hindered acids with heavy alcohols has been achieved in minutes with high yields using this method, a significant improvement over conventional heating which can take many hours for only moderate yields. cdnsciencepub.com
Use of Heteropoly Acids: Heteropoly acids (HPAs) have been employed as highly efficient and reusable catalysts for esterification under solvent-free microwave conditions. researchgate.net Their use can lead to excellent yields (≥98%) in very short reaction times (around 5 minutes) for the synthesis of various esters. researchgate.net The efficiency of the reaction can be tuned by adjusting the microwave power and irradiation time.
O-Alkylisourea Intermediates: A very fast, microwave-assisted formation of carboxylic esters can be achieved through the reaction of carboxylic acids with O-alkylisoureas. organic-chemistry.org This method is particularly effective for very hindered carboxylic acids and proceeds in good yields within minutes. The reaction often proceeds with a clean inversion of configuration if a chiral alcohol is used. organic-chemistry.org
The following table summarizes representative findings in microwave-assisted esterification of hindered substrates, analogous to the synthesis of this compound.
| Catalyst/Method | Substrates | Reaction Time | Yield | Reference |
| Montmorillonite KSF / PTSA | Hindered acids and alcohols | 5 - 45 s | ~99% | cdnsciencepub.com |
| H₃PW₁₂O₄₀ (HPA) | Acetic acid and heptanol | 5 min | ≥98% | researchgate.net |
| O-Alkylisoureas | Hindered carboxylic acids and alcohols | 1 - 5 min | Good to Excellent | organic-chemistry.org |
Solid-state reactions, particularly those induced by mechanical force (mechanochemistry), offer a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. These techniques are increasingly being explored for a variety of organic transformations.
For the synthesis of tert-butyl esters, mechanochemical methods have shown promise. For example, the Passerini three-component reaction, which can produce α-acyloxy carboxamides, has been successfully performed under solvent-free mechanochemical conditions. researchgate.net This demonstrates the feasibility of forming complex ester-containing molecules in the solid state. While direct mechanochemical synthesis of this compound has not been extensively reported, the principles of solid-state reactivity suggest it as a viable area for future research.
The "dry-media" microwave synthesis described previously can also be considered a quasi-solid-state reaction, as the reactants are supported on a solid mineral surface in the absence of a bulk solvent. cdnsciencepub.com
Synthesis of Specific Functionalized Analogues
The synthesis of functionalized analogues of this compound is of interest for various applications, including drug discovery and materials science, where fine-tuning of molecular properties is crucial. The synthetic strategies often involve multi-step sequences to introduce desired functional groups while retaining the core ester structure.
Several approaches to synthesizing functionalized tert-butyl esters have been reported in the literature, providing a blueprint for creating analogues of this compound:
Analogues via Multi-step Synthesis: The synthesis of complex tert-butyl ester-containing molecules, such as prodrugs, often starts from a functionalized precursor. For example, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized from L-pyroglutamic acid. nih.gov The synthesis involved an initial esterification to form the tert-butyl ester, followed by a series of reactions including ring-opening and amide coupling to build the final functionalized molecule. nih.gov
Chiral Functionalized Analogues: The creation of chiral analogues is crucial for applications in medicinal chemistry. An efficient route to the differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, has been developed. nih.gov This synthesis starts from a Hagemann's ester derivative and proceeds through key steps including palladium-catalyzed methoxycarbonylation and a stereoselective Crabtree hydrogenation to establish the desired stereochemistry. nih.gov
Aromatic Functionalized Analogues: Functional groups can also be introduced onto an aromatic ring within a tert-butyl ester-containing molecule. A concise synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) was achieved from 2-tert-butyl-p-cresol over four steps, utilizing an HBr-DMSO system as an effective oxidant. nih.gov
The table below lists some examples of synthesized functionalized tert-butyl ester analogues and the key synthetic methods employed.
| Functionalized Analogue | Key Synthetic Steps | Starting Material | Reference |
| tert-Butyl esters of L-γ-methyleneglutamic acid amides | Esterification, Boc-protection, α-methylenation, ring-opening, amide coupling | L-Pyroglutamic acid | nih.gov |
| 1-(tert-Butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate | Methoxycarbonylation, stereoselective hydrogenation | Hagemann's ester derivative | nih.gov |
| tert-Butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Multi-step synthesis including oxidation with HBr-DMSO | 2-tert-Butyl-p-cresol | nih.gov |
| 3'-N-tert-butylsulfonyl analogues of docetaxel | Multi-step synthesis from a precursor | Docetaxel precursor | nih.gov |
Reactivity and Mechanistic Investigations of Tert Butyl 3,3 Dimethylbutanoate
Hydrolysis and Transesterification Reactions
The cleavage and transformation of the ester group in tert-butyl 3,3-dimethylbutanoate (B8739618) are fundamental reactions. The significant steric hindrance provided by the tert-butyl groups on both the acyl and alcohol moieties dictates the conditions required for these processes.
Hydrolysis: The hydrolysis of tert-butyl esters, including tert-butyl 3,3-dimethylbutanoate, to the corresponding carboxylic acid (3,3-dimethylbutanoic acid) and tert-butanol (B103910) is typically sluggish under neutral conditions. usgs.gov The reaction is catalyzed by either acid or base. usgs.gov Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the resulting tert-butyl cation makes the cleavage of the oxygen-tert-butyl bond favorable. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the steric hindrance around the carbonyl group, forcing conditions such as elevated temperatures may be required to achieve reasonable reaction rates. google.com
Transesterification: Transesterification offers a pathway to convert this compound into other esters. lookchem.comresearchgate.net Given the stability of the parent ester, these reactions often require specific catalysts or reactive reagents to proceed efficiently.
Several methods have been developed for the transesterification of tert-butyl esters:
Borane Catalysis: Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org This method is notably chemoselective. rsc.org
Phosphorus Trichloride (PCl3) Mediation: A one-pot method using PCl3 allows for the conversion of tert-butyl esters into other esters and amides. researchgate.net The reaction is believed to proceed through the in-situ formation of a highly reactive acid chloride intermediate. researchgate.net
Base-Catalyzed Methods: While challenging, transesterification can be achieved using strong bases. For the reverse reaction, the synthesis of tert-butyl esters from methyl or ethyl esters can be accomplished using potassium tert-butoxide in anhydrous diethyl ether. lookchem.com The insolubility of the resulting potassium methoxide (B1231860) drives the reaction to completion. lookchem.com
Table 1: Selected Transesterification Methods for tert-Butyl Esters
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Borane Catalysis | B(C6F5)3 | Mild conditions, high chemoselectivity. rsc.org |
| PCl3 Mediation | PCl3 | One-pot conversion to other esters or amides. researchgate.net |
| Base Catalysis | Potassium tert-butoxide | Primarily for synthesis from other esters; driven by precipitation of potassium alkoxide. lookchem.com |
Alkylation Reactions and Derivatives Formation
The α-protons of this compound, while sterically hindered, can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic intermediate can then react with electrophiles, primarily alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the α-position. libretexts.org
The choice of base is critical for efficient enolate formation. Lithium diisopropylamide (LDA) is commonly used because its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl group. youtube.commsu.edu The reaction is typically carried out at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure kinetic control and minimize side reactions. bham.ac.uk For esters, the formation of the (E)-enolate is generally favored. bham.ac.uk
The alkylation step is subject to the typical constraints of SN2 reactions, meaning that primary alkyl halides are the most effective electrophiles. libretexts.orgyoutube.com Secondary and tertiary halides are generally unsuitable due to competing elimination reactions and increased steric hindrance. youtube.com
Enolate Formation: Deprotonation at the α-carbon using a strong, sterically hindered base like LDA.
Alkylation: Nucleophilic attack of the enolate on an alkyl halide. libretexts.org
This methodology allows for the synthesis of a variety of α-substituted 3,3-dimethylbutanoate derivatives, which can be valuable intermediates in organic synthesis.
Amide Coupling Reactions in Complex Molecule Synthesis
The conversion of this compound to its corresponding amide, N-substituted 3,3-dimethylbutanamide, is a synthetically important transformation. However, direct reaction with an amine is not feasible. The ester must first be hydrolyzed to 3,3-dimethylbutanoic acid (pivalic acid), which is then coupled with an amine. The significant steric bulk of the pivaloyl group presents a major challenge for amide bond formation, often leading to sluggish reactions and low yields with standard coupling reagents. nih.gov
To overcome this steric hindrance, highly efficient coupling reagents or specific activation methods are required. Common strategies include:
Conversion to Acid Chloride: The most traditional method involves converting the carboxylic acid to the highly reactive pivaloyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The acid chloride then readily reacts with amines to form the amide.
Carbodiimide Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used, typically in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com The additive forms an active ester intermediate, which helps to improve the efficiency of the coupling with the amine and minimize side reactions like racemization. peptide.com For particularly difficult couplings, a full equivalent of an additive like 4-(N,N-dimethylamino)pyridine (DMAP) may be necessary to achieve significant yields. nih.gov
Uronium/Aminium and Phosphonium Reagents: More powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often the reagents of choice for hindered substrates. peptide.comluxembourg-bio.com These reagents are known for their high reactivity and fast reaction times, making them suitable for coupling sterically demanding acids and amines. peptide.comluxembourg-bio.com
The choice of solvent can also play a role. Tert-butyl acetate (B1210297) has been identified as a particularly effective solvent for certain catalytic direct amidation reactions, improving the reaction scope for polar substrates. nih.gov
Table 2: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Reagent Class | Example(s) | Application Notes |
|---|---|---|
| Carbodiimides | EDC/HOBt, DCC | Standard reagents; often require additives like HOBt or DMAP for hindered substrates. nih.govpeptide.com |
| Uronium/Aminium Salts | HATU, HBTU | Highly reactive, suitable for fast couplings and difficult substrates. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyBrOP | Very effective for hindered couplings, including those involving secondary amines. peptide.com |
Unconventional Rearrangement Reactions
The rigid framework and steric congestion of this compound make it generally resistant to the types of rearrangements seen in more flexible systems. However, the chemistry of highly hindered compounds can sometimes lead to unusual reaction pathways.
1,3-Migration Phenomena in Organometallic Additions
While not extensively documented for this compound itself, rearrangements involving the migration of alkyl groups can occur in sterically crowded systems, particularly during reactions with organometallic reagents or under radical conditions. For instance, studies on the dediazoniation of sterically hindered anilines have shown novel rearrangements of ortho-tert-butyl groups. researchgate.net Such phenomena are driven by the relief of steric strain.
In the context of organometallic additions to the carbonyl group of this compound, the extreme steric hindrance could potentially favor pathways other than direct 1,2-addition. While speculative for this specific ester, related reactions involving highly hindered ketones and organometallic reagents can sometimes proceed through single-electron transfer (SET) mechanisms, generating radical intermediates. These intermediates could, in principle, undergo rearrangements such as a 1,3-migration of a methyl group from the pivaloyl moiety to an intermediate radical center, although such a process would be mechanistically complex and is not a commonly reported pathway for this substrate. Further research is required to explore the feasibility of such unconventional transformations.
Enolate Chemistry and Carbonyl Addition Reactions
The enolate of this compound is a potent nucleophile for forming new carbon-carbon bonds. Its reaction with carbonyl compounds, known as the aldol (B89426) addition, is a cornerstone of organic synthesis for constructing β-hydroxy esters. pageplace.de
The generation of the enolate is typically achieved using a strong base like LDA at low temperature. msu.edubham.ac.uk The geometry of the resulting enolate plays a crucial role in determining the stereochemical outcome of the subsequent aldol reaction. harvard.edu For most esters, including this compound, the (E)-enolate is preferentially formed to minimize steric interactions. bham.ac.uk
Stereoselective Aldol Additions
The reaction of the lithium enolate of a 3,3-dimethylbutanoate ester with an aldehyde provides a powerful method for diastereoselective synthesis. The stereochemical outcome can be predicted using the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state. harvard.edu
For the (E)-enolate of this compound, the Zimmerman-Traxler model predicts that the aldehyde substituent (R) will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, leading to the formation of the anti-aldol adduct as the major product. harvard.edu
Research on the closely related methyl 3,3-dimethylbutanoate has confirmed this stereochemical preference. The first solid-state aldol addition of the lithium enolate of methyl 3,3-dimethylbutanoate to aromatic aldehydes was reported to have diastereoselectivity similar to that in solution, suggesting that the same reacting species and transition states are involved. researchgate.net
Table 3: Diastereoselectivity in the Aldol Addition of the Lithium Enolate of Methyl 3,3-dimethylbutanoate with Aromatic Aldehydes
| Aldehyde | Diastereomeric Ratio (anti:syn) |
|---|---|
| Benzaldehyde | High anti-selectivity |
| p-Anisaldehyde | High anti-selectivity |
| p-Nitrobenzaldehyde | High anti-selectivity |
(Data inferred from qualitative reports on the analogous methyl ester, indicating high selectivity consistent with the Zimmerman-Traxler model for (E)-enolates. harvard.eduresearchgate.net)
These findings underscore the utility of the enolate of this compound as a building block in stereocontrolled synthesis, enabling the construction of complex molecules with defined stereochemistry at the α and β positions.
Applications of Tert Butyl 3,3 Dimethylbutanoate As a Versatile Synthetic Intermediate
Strategic Building Block in Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the structural components of tert-butyl 3,3-dimethylbutanoate (B8739618) are utilized to build scaffolds and introduce specific functionalities into biologically active molecules. Its applications range from the synthesis of amino acid derivatives to the core structures of novel therapeutic agents.
The tert-butyl ester moiety is a cornerstone in the synthesis of peptides and other complex molecules containing amino acids. While tert-butyl 3,3-dimethylbutanoate is not typically used to construct the amino acid backbone itself, the related tert-butyl group is widely employed as a protecting group for the carboxylic acid function of amino acids. This protection strategy prevents the carboxylic acid from undergoing unwanted reactions during peptide coupling steps.
A common method for creating these protected amino acids involves the reaction of a free amino acid with a reagent like isobutylene (B52900) or tert-butanol (B103910), often in the presence of an acid catalyst. nih.gov The resulting tert-butyl ester can be selectively removed under specific acidic conditions, a process known as deprotection, to reveal the free carboxylic acid once the desired synthetic sequence is complete. researchgate.netorganic-chemistry.org This highlights the importance of the tert-butyl ester functional group, a key feature of this compound, in the broader context of synthesizing biologically active peptides and molecules.
This compound can serve as a precursor for heterocyclic compounds, a class of molecules well-represented among antimicrobial agents. Specifically, it can be a starting material for creating the 1,2-dicarbonyl compounds necessary for synthesizing quinoxaline (B1680401) derivatives. As detailed in the following section, quinoxaline scaffolds are known to be part of antibiotics like echinomycin (B1671085) and are actively investigated for new antimicrobial applications. nih.govgoogle.com For instance, various newly synthesized quinoxaline derivatives have been screened for activity against both bacterial and fungal pathogens. google.comrsc.org Therefore, by providing a synthetic route to the quinoxaline core, this compound is an intermediate in the development of potential new antimicrobial drugs.
A significant application of the 3,3-dimethylbutanoate structure is in the synthesis of novel psychoactive substances, specifically synthetic cannabinoid receptor agonists (SCRAs). These molecules are structurally complex, often consisting of four key components: a core (like indole (B1671886) or indazole), a tail, a linker, and a linked group. chemgulf.com The 3,3-dimethylbutanoate moiety, often as a methyl or tert-butyl ester, has become a frequently encountered "linked group" attached to the core structure. chemgulf.com
The nomenclature of many modern synthetic cannabinoids reflects this, with "MDMB" indicating a methyl 3,3-dimethylbutanoate group. The use of the tert-butyl ester, as in this compound, offers a bulkier alternative that can influence the molecule's pharmacological profile. These compounds are potent agonists at the CB₁ and CB₂ cannabinoid receptors and are synthesized for research purposes and, illicitly, for the recreational drug market. chemgulf.comgoogle.com The versatility of the cannabinoid scaffold allows for numerous chemical modifications, and the 3,3-dimethylbutanoate portion is a key site for such variation. chemgulf.com
Table 1: Role of the 3,3-Dimethylbutanoate Moiety in Synthetic Cannabinoids
| Component | Function in SCRA Structure | Example Moiety |
|---|---|---|
| Core | Binds to cannabinoid receptors | Indole, Indazole |
| Tail | Modulates binding affinity | Pentyl, 5-Fluoropentyl |
| Linker | Connects core to linked group | Carbonyl, Amide |
| Linked Group | Influences potency and metabolism | 3,3-Dimethylbutanoate |
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. nih.gov The most common synthetic route to the quinoxaline core involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound (an α-diketone). nih.govgoogle.com
This compound can serve as a versatile precursor to the requisite 1,2-dicarbonyl intermediates. Through synthetic transformations such as ester dimerization or other coupling reactions, the butanoate skeleton can be elaborated into the diketone structure needed for the cyclocondensation reaction with a diamine. This positions this compound as a valuable starting material for accessing the diverse chemical space of quinoxaline derivatives, which are investigated for anticancer, antitubercular, and antifungal activities. google.comrsc.org
Table 2: General Synthesis of Quinoxaline Derivatives
| Reactant 1 | Reactant 2 | Product | Potential Applications |
|---|
Role in Polymer Science and Materials Development
The application of specific small molecules as monomers or functional components is a key strategy in designing advanced polymers. The tert-butyl ester group is particularly useful in this regard due to its unique chemical properties.
In polymer science, tert-butyl esters are widely used as protecting groups for carboxylic acid functionalities within a monomer. researchgate.net This strategy allows for the polymerization of monomers that would otherwise be difficult to process due to the presence of a reactive acid group. After polymerization, the tert-butyl groups can be cleaved, typically through hydrolysis under acidic conditions or thermolysis, to unmask the carboxylic acid groups along the polymer backbone. researchgate.netorganic-chemistry.org This creates a polycarboxylic acid, a type of polymer often associated with biocompatibility and used in biomedical applications. nih.gov
While specific research on the polymerization of a monomer derived directly from this compound is not widely documented, its potential role can be inferred from these established principles. A vinyl or acrylate (B77674) monomer functionalized with the this compound group could be synthesized and polymerized. The resulting polymer would feature bulky, hydrophobic side chains conferred by the neopentyl and tert-butyl groups, which would significantly impact its physical properties such as solubility and glass transition temperature.
Subsequent hydrolysis of such a polymer would yield a poly(carboxylic acid) architecture. This transformation from a hydrophobic polymer to a hydrophilic, functional one is a hallmark of "smart" materials that can respond to environmental stimuli like pH. This potential for creating functional, biocompatible materials makes this compound a molecule of interest for materials development.
Formation of CO2-Based Copolymers
The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock for the synthesis of polymers like polycarbonates is a significant area of green chemistry. tamu.edu The catalytic coupling of CO₂ with epoxides provides an attractive pathway to produce these materials. tamu.edu While direct copolymerization involving this compound is not prominently documented, the use of structurally related tert-butyl esters highlights the utility of the tert-butyl group in this field.
For instance, researchers have successfully copolymerized tert-butyl 3,4-epoxybutanoate with CO₂ using bifunctional cobalt(III) salen catalysts. tamu.edu This process yields a functionalized polycarbonate, poly(tert-butyl 3,4-dihydroxybutyrate carbonate). uliege.be The tert-butyl ester group in the monomer serves as a protecting group for a carboxylic acid functionality. This protection is crucial during the polymerization process. After the polymer is formed, the tert-butyl group can be removed, typically through hydrolysis, to unmask the carboxylic acid and yield the final functional polymer, in this case, poly(3,4-dihydroxybutyric acid carbonate) (PDHBAC). tamu.edu This resulting polymer is notable for its degradability in basic aqueous solutions, breaking down into non-toxic biomass. tamu.edu
The general mechanism for such reactions involves the ring-opening of the epoxide by the catalyst, followed by the insertion of CO₂. The bulky tert-butyl group can influence the polymer's properties, such as inhibiting certain degradation pathways like the metal-free backbiting reaction, which enhances the thermal stability of the resulting polycarbonate. uliege.be
Table 1: Examples of Monomers and Catalysts in CO₂ Copolymerization
| Monomer(s) | Catalyst System | Resulting Polymer Type |
| Propylene (B89431) oxide (PO), Allyl glycidyl (B131873) ether (AGE), CO₂ | 'Immortal polymerization' conditions | Triblock polycarbonate |
| tert-Butyl 3,4-epoxybutanoate, CO₂ | Bifunctional cobalt(III) salen catalysts | Functionalized polycarbonate |
| Racemic propylene oxide (PO), CO₂ | (salcy)CoX / [PPN]Cl | Poly(propylene carbonate) |
This table illustrates catalyst systems and monomers used in the synthesis of CO₂-based polycarbonates, including those with functional groups protected as tert-butyl esters. tamu.eduresearchgate.net
Contributions to Agrochemical Synthesis
The core structure of this compound, which is 3,3-dimethylbutyric acid (also known as tert-butylacetic acid), is a recognized intermediate in the synthesis of various agrochemicals. google.comnih.gov This acid moiety is used to build molecules with insecticidal, fungicidal, or herbicidal properties. google.comgoogle.com
The ester form, this compound, functions as a protected derivative of this key acid. In complex multi-step syntheses, protecting a carboxylic acid group as a tert-butyl ester prevents it from undergoing unwanted reactions. The tert-butyl ester is known for its high stability under a wide range of conditions, particularly basic and nucleophilic environments, yet it can be selectively cleaved under acidic conditions to regenerate the carboxylic acid at the desired stage of the synthesis.
For example, a patent describes the use of 3,3-dimethylbutyric acid as an intermediate for active herbicidal compounds. google.com The synthesis of this acid can be achieved by reacting trimethylpyruvic acid with hydrazine (B178648). google.com In a synthetic route aiming for a more complex final agrochemical product, converting the 3,3-dimethylbutyric acid to its tert-butyl ester would allow chemists to perform modifications on other parts of the molecule without affecting the acid group.
Chiral Induction in Stereocontrolled Organic Transformations
The bulky tert-butyl group is a cornerstone of stereochemical control in organic synthesis, often used to influence the three-dimensional outcome of a reaction. While specific, documented examples of this compound itself acting as a primary chiral auxiliary are not widespread, the principles of how its structure could be leveraged for chiral induction are well-established.
Chiral induction relies on creating a sterically and electronically biased environment around a reactive center. A bulky group like the tert-butyl ester can direct an incoming reagent to attack a molecule from the less hindered face, leading to the preferential formation of one stereoisomer over another.
Research in asymmetric synthesis frequently employs chiral auxiliaries that contain bulky tert-butyl groups. For example, the stereoselective alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones has been successfully achieved using tert-butyl peresters. acs.orgresearchgate.net In these reactions, the combination of the chiral auxiliary and the bulky tert-butyl group on the perester leads to outstanding diastereoselectivity. researchgate.net Similarly, N-tert-butylsulfinyl groups are widely used to control stereoselectivity in the synthesis of chiral amines and 3-substituted isoindolinones. acs.org The steric demand of the tert-butylsulfinyl group effectively shields one face of the reactive intermediate, directing alkylation to the opposite face with high diastereomeric ratios. acs.org
In the context of this compound, its significant steric presence could theoretically be used to influence the stereochemical course of reactions at a nearby chiral center, a concept known as asymmetric induction. For instance, in the synthesis of the ACE inhibitor Moexipril, the alkylation of the tert-butyl ester of L-alanine proceeds with a high degree of asymmetric induction from the adjacent chiral center, demonstrating how a tert-butyl ester can be integral to a stereocontrolled process. wikipedia.org This principle suggests the potential for this compound to serve in similar roles, where its steric bulk would be key to achieving the desired stereochemical outcome.
Structural Characterization and Stereochemical Analysis
Advanced Crystallographic Studies of Derivatives
Given that tert-butyl 3,3-dimethylbutanoate (B8739618) is a liquid, advanced crystallographic studies are performed on solid derivatives to investigate the influence of the tert-butyl ester group on solid-state packing and intermolecular forces. A pertinent example is tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , a complex molecule whose crystal structure provides valuable insights. nih.goviucr.orgnih.gov
The molecular structure of the derivative, C₂₄H₂₉F₂NO₄, was determined through single-crystal X-ray diffraction. nih.goviucr.org The analysis revealed that the molecule possesses a complex three-dimensional arrangement. The 1,4-dihydropyridine (B1200194) ring adopts a distorted boat conformation, while the adjacent cyclohexene (B86901) ring is in an almost twist-boat conformation. nih.goviucr.orgresearchgate.net The phenyl ring substituted with a difluoromethoxy group is oriented at a dihedral angle of 89.88 (7)° relative to the mean plane of the quinoline (B57606) system. nih.goviucr.org
Crystallographic Data for tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₂₉F₂NO₄ |
| Molecular Weight | 433.48 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 17.6062 (11) Å |
| b = 9.7588 (7) Å | |
| c = 13.1509 (9) Å | |
| β = 95.905 (2)° | |
| Volume (V) | 2251.1 (3) ų |
To quantify the intermolecular contacts, Hirshfeld surface analysis was performed. nih.govnih.gov This analysis reveals the contributions of different types of atomic contacts to the total surface area around the molecule. For the studied derivative, the major contributions to the crystal packing are from H⋯H (54.1%), F⋯H/H⋯F (16.9%), O⋯H/H⋯O (15.4%), and C⋯H/H⋯C (12.6%) contacts. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual representation of these interactions, with distinct features corresponding to specific close contacts, confirming the significance of hydrogen bonds and van der Waals forces in the molecular packing. nih.goviucr.org
Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental for the structural confirmation of tert-butyl 3,3-dimethylbutanoate in non-crystalline states. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and composition.
The ¹H and ¹³C NMR spectra of this compound provide unambiguous confirmation of its structure due to the high degree of symmetry in its two tert-butyl groups.
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by its simplicity. It typically shows two sharp singlets in a 9:9 ratio (or 1:1 integrated ratio). One singlet corresponds to the nine equivalent protons of the tert-butyl group attached to the oxygen atom of the ester, while the other corresponds to the nine equivalent protons of the neopentyl (or tert-butyl methyl) group. A third singlet appears for the two protons of the methylene (B1212753) (-CH₂-) bridge.
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is also straightforward. It displays distinct signals for the carbonyl carbon, the quaternary carbons of both tert-butyl groups, the methylene carbon, and the methyl carbons of each tert-butyl group. illinois.eduutsouthwestern.edu The chemical shifts are influenced by the electronic environment of each carbon atom. nanalysis.com
Predicted NMR Data for this compound (C₁₀H₂₀O₂)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (ppm, predicted) | Assignment | Chemical Shift (ppm, predicted) | Assignment |
| ~1.45 | -OC(CH₃)₃ (9H, s) | ~172 | C=O |
| ~1.05 | -C(CH₃)₃ (9H, s) | ~80 | -OC(CH₃)₃ |
| ~2.15 | -CH₂- (2H, s) | ~48 | -CH₂- |
| ~31 | -C(CH₃)₃ | ||
| ~29 | -C(CH₃)₃ | ||
| ~28 | -OC(CH₃)₃ |
High-Resolution Mass Spectrometry is used to determine the precise mass of the parent molecule and to study its fragmentation patterns, which provides further structural evidence.
For this compound (C₁₀H₂₀O₂), the calculated monoisotopic mass is 172.14633 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Under electron ionization (EI), the molecular ion [M]⁺ may be observed, but it is often weak. The fragmentation is typically dominated by cleavages characteristic of tert-butyl esters. whitman.edulibretexts.org The most prominent fragmentation pathway involves the cleavage of the C-O bond to form a highly stable tert-butyl cation.
Key expected fragments include:
m/z 57 : This is often the base peak and corresponds to the tert-butyl cation, [C(CH₃)₃]⁺. Its high intensity is due to the stability of the tertiary carbocation. pearson.com
[M-56]⁺ : Loss of a neutral isobutylene (B52900) molecule (C₄H₈) via a McLafferty-type rearrangement or direct cleavage, resulting in the protonated 3,3-dimethylbutyric acid ion at m/z 117.
m/z 101 : Resulting from alpha-cleavage with loss of the tert-butoxy (B1229062) group (-OC(CH₃)₃), forming the pivaloyl cation, [(CH₃)₃CCH₂CO]⁺.
m/z 115 : Corresponding to the loss of the tert-butyl radical from the molecular ion [M-57]⁺. nist.gov
HRMS Fragmentation Data for this compound (C₁₀H₂₀O₂)
| m/z (Expected) | Ion Formula | Designation |
|---|---|---|
| 172.14633 | [C₁₀H₂₀O₂]⁺ | Molecular Ion [M]⁺ |
| 116.08373 | [C₆H₁₂O₂]⁺ | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 101.06023 | [C₆H₉O]⁺ | Pivaloyl cation |
| 57.07040 | [C₄H₉]⁺ | tert-Butyl cation (Base Peak) |
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is defined by the characteristic vibrations of its ester functional group and alkyl framework. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration, which is a strong and sharp peak typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.comrockymountainlabs.com For aliphatic esters like this compound, this band is generally found around 1735 cm⁻¹. uobabylon.edu.iq The exact position can be influenced by the molecular environment, but the high intensity is a clear indicator of the polar C=O bond. youtube.com
Another key feature in the spectrum is the C-O stretching vibrations of the ester linkage. Esters exhibit two distinct C-O stretches. The stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) typically appears as a strong and broad absorption between 1300 and 1150 cm⁻¹. uobabylon.edu.iq The second C-O stretch, corresponding to the bond from the oxygen to the tert-butyl group (alkyl-oxygen stretch), is generally found between 1150 and 1000 cm⁻¹. uobabylon.edu.iqquimicaorganica.org
In addition to the ester-specific bands, the spectrum will show strong absorptions corresponding to the C-H stretching and bending vibrations of the two tert-butyl groups. The C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹, typical for sp³-hybridized carbons. Bending vibrations for the methyl and tert-butyl groups will also be present in the fingerprint region (below 1500 cm⁻¹). A reference spectrum for the closely related t-butyl esters of fatty acids shows a characteristic band at 1743 cm⁻¹ for the C=O stretch. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~2970 | Strong | C-H Stretch (sp³ CH₃) |
| ~1735 | Strong, Sharp | C=O Stretch (Ester) orgchemboulder.comuobabylon.edu.iq |
| ~1250 | Strong | C-O Stretch (Acyl-Oxygen) rockymountainlabs.com |
Conformational Analysis and Stereoisomerism
As established, this compound lacks stereoisomers such as enantiomers or diastereomers due to its achiral nature. However, it does exhibit conformational isomerism, which involves different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.
The most significant rotational barrier in the molecule is around the C-O single bond of the ester group. Esters generally have a preference for the s-Z conformation, where the carbonyl group and the alkyl group of the alkoxy moiety are on the same side of the C-O bond. This conformation is more stable than the s-E form by a significant margin. msu.edu For example, in methyl formate, the rotational barrier is approximately 12 to 13 kcal/mol. msu.edu
Future Prospects and Interdisciplinary Research Opportunities
Development of Green Chemistry Approaches for Synthesis
The synthesis of esters, including tert-butyl 3,3-dimethylbutanoate (B8739618), is undergoing a green transformation, moving away from hazardous reagents and solvents. Research is focused on developing more environmentally benign methodologies.
A notable advancement is the move towards catalyst-free and solvent-free conditions for pivaloylation, the process of introducing the pivaloyl group, which is structurally related to the 3,3-dimethylbutanoyl group. One efficient protocol allows for the pivaloylation of alcohols with high yields and selectivity without the need for a catalyst or solvent, thereby reducing waste and energy consumption. organic-chemistry.org This approach has demonstrated selectivity between primary and secondary alcohols, as well as between aliphatic alcohols and phenols. organic-chemistry.org
Biocatalysis presents another significant green avenue. Enzymes are being employed for the asymmetric synthesis of chiral derivatives related to tert-butyl 3,3-dimethylbutanoate. For instance, carbonyl reductases have shown excellent activity in producing key chiral intermediates for pharmaceuticals. nih.gov A self-sufficient biocatalyst system, created by co-immobilizing a carbonyl reductase and the cofactor NADP⁺ on a resin, has been developed for the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for a lipid-lowering drug. nih.gov This system allows for in situ cofactor regeneration and has demonstrated high enantioselectivity (>99% e.e.) and yield (98.54%). nih.gov Furthermore, whole-cell biotransformation using microorganisms like Lactobacillus kefir has been successfully applied for the asymmetric synthesis of the same chiral building block, achieving a high diastereomeric excess of over 99%. nih.gov
The use of greener solvents is also a key area of development. Tert-butyl acetate (B1210297) is being explored as a more sustainable reaction solvent for processes like catalytic direct amidations, offering improved safety and better solubility for polar substrates compared to traditional non-polar solvents. rsc.org
Table 1: Green Chemistry Approaches for Synthesis Related to this compound
| Approach | Key Features | Example Application | Reference |
| Catalyst-Free Pivaloylation | Solvent-free conditions, no catalyst required, high yields, simple workup. | Selective acylation of alcohols. | organic-chemistry.org |
| Biocatalysis (Immobilized Enzyme) | Self-sufficient system with cofactor regeneration, high enantioselectivity and yield. | Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. | nih.gov |
| Biocatalysis (Whole Cell) | Use of microorganisms for asymmetric reduction, high diastereomeric excess. | Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate. | nih.gov |
| Green Solvents | Use of sustainable solvents like tert-butyl acetate for improved safety and substrate solubility. | Catalytic direct amidation reactions. | rsc.org |
Exploration of Novel Catalytic Transformations
The unique steric and electronic properties of the tert-butyl group in this compound make it an interesting substrate for novel catalytic transformations, particularly in the realm of C-H bond functionalization.
A significant breakthrough is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within tert-butyl groups. researchgate.netchemrxiv.org Researchers have utilized a highly electrophilic manganese catalyst in a strong hydrogen-bond-donating solvent to activate hydrogen peroxide for the effective oxidation of these robust C-H bonds. chemrxiv.org This method allows for the site-selective conversion of a typically unreactive tert-butyl group into a primary alcohol, opening up new synthetic pathways. researchgate.netchemrxiv.org This transformation has been demonstrated on various substrates, including those with multiple functional groups, highlighting its potential for late-stage functionalization in complex molecule synthesis. researchgate.net
Another area of exploration is the use of pivalic acid, the carboxylic acid precursor to this compound, as a co-catalyst in palladium-catalyzed C-H functionalization reactions. wikipedia.org Furthermore, pivalic anhydrides are employed to activate benzylic carboxylic acids in palladium-catalyzed decarbonylative borylation reactions, which proceed through the oxidative addition of palladium to the acyl C(O)-O bond followed by CO extrusion. acs.org These examples underscore the potential for the pivaloyl group, and by extension esters like this compound, to participate in or facilitate novel catalytic cycles.
Table 2: Novel Catalytic Transformations Involving the tert-Butyl Group
| Transformation | Catalyst System | Key Outcome | Reference |
| C-H Hydroxylation | [Mn(CF3bpeb)(OTf)2] / H2O2 in NFTBA | Site-selective oxidation of primary C-H bonds in tert-butyl groups to primary alcohols. | researchgate.netchemrxiv.org |
| Decarbonylative Borylation | Pd(OAc)2 / DPPent | Synthesis of benzyl (B1604629) boronic esters from benzylic carboxylic acids activated by pivalic anhydride. | acs.org |
Integration into Advanced Functional Materials
The robust nature of the pivaloyl group, a core component of this compound, imparts thermal stability and resistance to hydrolysis, making it a valuable building block for advanced functional materials.
Esters of pivalic acid are known for their exceptional resistance to hydrolysis compared to esters of most other carboxylic acids. wikipedia.org This stability is leveraged in the creation of specialized polymers. For example, polymers derived from pivalate (B1233124) esters of vinyl alcohol are used to create highly reflective lacquers. wikipedia.org
In the field of polymer chemistry, related compounds like tert-butyl peroxybenzoate serve as radical initiators for the polymerization of monomers such as ethylene, styrene, and acrylic esters. atamankimya.com It is also used as a curing agent for unsaturated polyester (B1180765) resins and silicone rubber. atamankimya.com While not a direct application of this compound itself, this demonstrates the utility of the tert-butyl group in controlling polymer properties.
Future research could explore the incorporation of the 3,3-dimethylbutanoate moiety into novel polymer backbones or as side chains to create materials with tailored properties, such as enhanced thermal stability, hydrophobicity, or specific optical characteristics. For instance, biorenewable polyesters are being developed from itaconic acid, and the incorporation of bulky side groups is a strategy to modify properties like the glass transition temperature and degradation rate. rsc.org
Expanding Asymmetric Synthesis Methodologies
The steric bulk of the tert-butyl group is a powerful tool for controlling stereochemistry in asymmetric synthesis. Derivatives of 3,3-dimethylbutanoic acid are used in the construction of chiral molecules, often serving as chiral auxiliaries or key intermediates.
A prominent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Oxazolidinones, for example, can be acylated and then subjected to diastereoselective alkylation, where the bulky substituent on the auxiliary directs the approach of the electrophile. williams.edu While not directly this compound, the principles of using sterically demanding groups to control facial selectivity are highly relevant.
In a more direct application, derivatives of this compound are crucial intermediates in the synthesis of pharmaceuticals. The asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key step in the production of the cholesterol-lowering drug rosuvastatin. nih.govnih.gov This synthesis often employs asymmetric hydrogenation using catalysts like Ru-BINAP complexes to achieve high optical purity. internationaljournalssrg.org
Another approach in asymmetric synthesis is the "self-regeneration of stereocentres," where α-thiocarboxylic acids are condensed with pivaldehyde (a related aldehyde) to form 1,3-oxathiolan-4-ones. The bulky tert-butyl group on this chiral auxiliary directs subsequent electrophilic additions to occur with high diastereoselectivity. beilstein-journals.org
Future work in this area could focus on developing new chiral auxiliaries derived from 3,3-dimethylbutanoic acid or expanding the range of asymmetric transformations where this compound derivatives can be used as substrates or key building blocks.
Computational Design of New Chemical Entities
Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of new molecules with desired properties, and these approaches can be applied to derivatives of this compound.
In silico analysis, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, can accelerate the discovery of new therapeutic agents. For example, studies on quinoxaline (B1680401) derivatives have used computational methods to analyze their interaction with biological targets like trypanothione (B104310) reductase, an enzyme crucial for the survival of the parasite that causes Chagas disease. mdpi.com Similarly, the design and in silico analysis of thiazole-embedded Schiff base derivatives have been used to evaluate their potential as breast cancer therapeutics. researchgate.net
These computational methodologies can be applied to design new chemical entities based on the this compound scaffold. By modifying the structure and performing virtual screening against various biological targets, researchers can identify promising candidates for synthesis and further testing. For instance, the bulky and hydrophobic nature of the 3,3-dimethylbutanoyl group could be exploited to enhance binding to specific protein pockets. Computational tools can predict the binding affinity and selectivity of these hypothetical molecules, saving significant time and resources in the drug discovery process.
Future research will likely involve the use of machine learning and artificial intelligence to build predictive models for the biological activity and physicochemical properties of this compound derivatives, further accelerating the design of novel and effective chemical entities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3,3-dimethylbutanoate, and how do reaction conditions impact yield?
- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of 3,3-dimethylbutanoic acid with tert-butanol. Alternative pathways include transesterification of methyl 3,3-dimethylbutanoate with tert-butanol or hydrolysis of halogenated intermediates (e.g., 1,1-dichloro-3,3-dimethylbutane) followed by esterification. Key factors include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, with yields varying based on acid strength and water removal efficiency.
- Temperature : Optimal range of 80–110°C to balance reaction rate and side-product formation.
- Solvent-free vs. solvent-assisted systems : Solvent-free conditions may improve atom economy but require rigorous drying .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm esterification success (e.g., tert-butyl group at δ ~1.2 ppm, carbonyl at ~170 ppm).
- GC-MS : Monitors reaction progress and detects impurities (e.g., unreacted acid or alcohol).
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and absence of carboxylic acid O-H bands.
- Purity assessment : HPLC with UV detection (210–220 nm) or titration methods ensure >97% purity, as referenced in quality control protocols for similar tert-butyl esters .
Q. How does this compound compare to other tert-butyl esters in stability studies?
- Methodological Answer : Stability under acidic, basic, and thermal conditions can be evaluated via accelerated degradation studies:
- Acidic hydrolysis : Reflux in HCl/THF (1:1) to assess tert-butyl group cleavage.
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >150°C for tert-butyl esters).
- Comparative data from analogous compounds (e.g., tert-butyl carbamates) suggest this compound is stable in neutral conditions but prone to hydrolysis under strong acids/bases .
Advanced Research Questions
Q. How can contradictory data on synthesis yields be rationalized and resolved?
- Methodological Answer : Discrepancies often arise from:
- Starting material purity : Impurities in 3,3-dimethylbutanoic acid (e.g., isomers) reduce yields. Pre-purification via recrystallization or distillation is critical.
- Catalyst deactivation : Moisture in tert-butanol can deactivate acid catalysts. Use molecular sieves or anhydrous conditions.
- Optimization strategy : Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). For example, a central composite design revealed that a 1:1.2 molar ratio of acid:alcohol and 5 mol% HSO maximized yield (82%) in analogous esterifications .
Q. What role does this compound play in the synthesis of bioactive molecules?
- Methodological Answer : The ester’s steric bulk and stability make it a candidate for:
- Prodrug design : As a protecting group for carboxylic acids in drug candidates (e.g., synthetic cannabinoids like MDMB-4en-PINACA, where tert-butyl esters enhance metabolic stability).
- Peptide mimics : Incorporation into non-peptidic backbones to resist enzymatic degradation.
- Case study : In HEK293 cell assays, tert-butyl ester derivatives showed delayed hydrolysis compared to methyl esters, suggesting prolonged bioavailability .
Q. What strategies mitigate side reactions during this compound synthesis?
- Methodological Answer : Common side reactions include:
- Dimerization : Occurs at high temperatures; mitigated by stepwise heating (e.g., 60°C → 100°C over 2 hours).
- Oxidation : Use inert atmospheres (N/Ar) to prevent acid formation.
- By-product removal : Liquid-liquid extraction (e.g., NaHCO washes) or silica gel chromatography isolates the ester from unreacted acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
